1-(2-(Diethylamino)ethyl)guanidine sulfate

説明

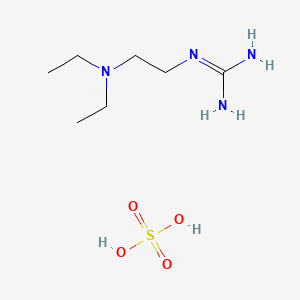

1-(2-(Diethylamino)ethyl)guanidine sulfate is a useful research compound. Its molecular formula is C7H20N4O4S and its molecular weight is 256.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73661. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

Guanidine derivatives have been found to have a variety of biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Guanidines are known to be involved in a variety of biological activities, suggesting that they may affect multiple pathways .

生物活性

1-(2-(Diethylamino)ethyl)guanidine sulfate is a synthetic compound with significant biological activity, primarily due to its cationic nature, which enables it to interact with negatively charged biological molecules. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C8H18N4O4S

- Molecular Weight : Approximately 256.33 g/mol

- Classification : Irritant (GHS classification)

The compound features a guanidine group linked to a diethylaminoethyl moiety, which enhances its solubility and stability in biological systems. Its positive charge facilitates binding to cell membranes and other biomolecules, influencing various biological processes.

The primary mechanism of action for this compound is attributed to its ability to interact with negatively charged molecules, such as:

- Cell Membranes : The cationic nature allows the compound to bind effectively to the lipid bilayer, potentially disrupting membrane integrity and altering cellular functions.

- Biomolecules : It can interact with nucleic acids and proteins, influencing their structure and function.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Antiviral Properties : Preliminary studies indicate that it may inhibit viral replication through interactions with viral components.

- Cell Proliferation Inhibition : Research has indicated that this compound can inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antiviral | Inhibitory effects on viral replication |

| Anticancer | Inhibition of proliferation in cancer cell lines |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug delivery systems. Its ability to enhance solubility and stability makes it a valuable candidate for formulating drugs that require improved bioavailability.

Study Example

In a study examining the effects of guanidine derivatives on bacterial membranes, this compound was found to disrupt membrane integrity in E. coli, leading to increased permeability and cell lysis. This suggests its potential as a novel antimicrobial agent against resistant strains .

Applications in Drug Development

Due to its unique properties, this compound is being explored for various applications:

- Drug Formulation : Its ability to enhance drug solubility positions it as a key ingredient in pharmaceutical formulations.

- Biological Assays : The compound can serve as a probe for studying interactions between drugs and biological targets.

特性

IUPAC Name |

2-[2-(diethylamino)ethyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N4.H2O4S/c1-3-11(4-2)6-5-10-7(8)9;1-5(2,3)4/h3-6H2,1-2H3,(H4,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPCZRJBOPAEFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954389 | |

| Record name | Sulfuric acid--N-[2-(diethylamino)ethyl]guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3272-63-7 | |

| Record name | Guanidine, N-[2-(diethylamino)ethyl]-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3272-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, sulfate (1:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, sulfate (1:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid--N-[2-(diethylamino)ethyl]guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-(Diethylamino)ethyl)-guanidine sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。